4-(Dimethylamino)pyridinium tribromide
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Overview
Description
4-Dimethylaminopyridine; tribroman-2-uide is a compound that combines the properties of 4-dimethylaminopyridine and tribroman-2-uide. 4-Dimethylaminopyridine is a derivative of pyridine, known for its high nucleophilicity and basicity, making it a valuable catalyst in organic synthesis . Tribroman-2-uide, on the other hand, is a brominated compound that can introduce bromine atoms into organic molecules, enhancing their reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dimethylaminopyridine can be synthesized through a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form 4-pyridylpyridinium cation, which then reacts with dimethylamine to yield 4-dimethylaminopyridine . Tribroman-2-uide can be prepared by brominating 2-uide using bromine or other brominating agents under controlled conditions.
Industrial Production Methods
Industrial production of 4-dimethylaminopyridine typically involves large-scale synthesis using pyridine and dimethylamine, with careful control of reaction conditions to ensure high yield and purity . Tribroman-2-uide production involves bromination reactions, which are scaled up using industrial brominating agents and reactors designed to handle the exothermic nature of bromination.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylaminopyridine undergoes various types of reactions, including:
Esterification: It acts as a catalyst in esterification reactions with anhydrides.
Baylis-Hillman Reaction: It catalyzes the Baylis-Hillman reaction, forming carbon-carbon bonds.
Hydrosilylation: It facilitates the addition of silicon-hydrogen bonds to alkenes.
Tritylation: It aids in the protection of alcohols by forming trityl ethers.
Steglich Rearrangement: It catalyzes the rearrangement of esters to amides.
Tribroman-2-uide primarily undergoes bromination reactions, introducing bromine atoms into organic molecules, which can lead to various substitution and addition products.
Common Reagents and Conditions
Common reagents used with 4-dimethylaminopyridine include acetic anhydride, alcohols, and various anhydrides . Reaction conditions often involve mild temperatures and solvents like methanol, benzene, and chloroform . Tribroman-2-uide reactions typically use bromine or N-bromosuccinimide as brominating agents under controlled conditions to prevent over-bromination.
Major Products
The major products formed from reactions involving 4-dimethylaminopyridine include esters, amides, and protected alcohols . Tribroman-2-uide reactions yield brominated organic compounds, which can be further transformed into various functionalized molecules.
Scientific Research Applications
4-Dimethylaminopyridine is widely used in scientific research due to its catalytic properties. It is employed in:
Organic Synthesis: Catalyzing esterification, acylation, and other reactions.
Pharmaceuticals: Facilitating the synthesis of drug intermediates and active pharmaceutical ingredients.
Polymer Chemistry: Catalyzing polymerization reactions to create advanced materials.
Tribroman-2-uide is used in:
Organic Synthesis: Introducing bromine atoms into molecules, which can be further functionalized.
Material Science: Creating brominated polymers with enhanced properties.
Mechanism of Action
4-Dimethylaminopyridine exerts its catalytic effects through its nucleophilic and basic nature. It activates acyl groups by forming acylpyridinium intermediates, which then react with nucleophiles to form the desired products . The resonance stabilization from the dimethylamino group enhances its nucleophilicity and basicity .
Tribroman-2-uide introduces bromine atoms into organic molecules through electrophilic bromination, where the bromine atoms are added to electron-rich sites in the molecule .
Comparison with Similar Compounds
4-Dimethylaminopyridine is unique compared to other pyridine derivatives due to its high nucleophilicity and basicity, which make it a more effective catalyst . Similar compounds include:
Pyridine: Less nucleophilic and basic compared to 4-dimethylaminopyridine.
4-Pyrrolidinopyridine: Another nucleophilic catalyst but with different steric properties.
Tribroman-2-uide is compared to other brominating agents like N-bromosuccinimide and elemental bromine. It offers controlled bromination with fewer side reactions .
Biological Activity
4-(Dimethylamino)pyridinium tribromide (DMAP-Br) is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its mechanisms of action, efficacy, and potential applications based on recent research findings.
This compound is synthesized through the reaction of 4-dimethylaminopyridine with bromine. It forms a stable ionic compound that exhibits unique properties due to the presence of the dimethylamino group, which enhances its biological activity. The compound is often utilized in various organic syntheses and catalysis due to its ability to activate electrophiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DMAP-Br. Notably, it has been shown to induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2.
- Caspase Activation : DMAP-Br triggers the extrinsic apoptotic pathway, leading to the activation of caspases 3 and 9, crucial enzymes in the apoptosis process.
- Bcl-2 Downregulation : It effectively reduces the levels of Bcl-2, Bcl-x, and Bad proteins, which are known to inhibit apoptosis.
Efficacy Data
A comparative study evaluated the antiproliferative effects of DMAP-Br against various cancer cell lines. The results are summarized in Table 1.
Compound | Cell Line A549 (IC50 μM) | Cell Line MDA-MB-231 (IC50 μM) | Normal Cell Line 3T3-L1 (IC50 μM) |
---|---|---|---|
DMAP-Br | 11.25 ± 0.01 | 19.12 ± 0.81 | >100 |
5-Fluorouracil | 17.01 ± 0.41 | 29.01 ± 0.01 | 885 ± 0.76 |
The data indicates that DMAP-Br exhibits significantly lower IC50 values compared to the standard chemotherapy agent, 5-fluorouracil, suggesting a higher potency against cancer cell lines while maintaining lower toxicity towards normal cells .
Antimicrobial Activity
In addition to its anticancer properties, DMAP-Br has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Antibacterial Efficacy
The Minimum Inhibitory Concentration (MIC) values for DMAP-Br against various microorganisms are presented in Table 2.
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.49 |
Escherichia coli | 0.98 |
Candida albicans | 1.56 |
These findings indicate that DMAP-Br exhibits potent antibacterial effects, comparable to established antibiotics such as Gentamicin and Ampicillin .
Case Studies
Several case studies have been conducted to further explore the biological activities of DMAP-Br:
- Cancer Cell Studies : In vitro studies involving lung (A549) and breast (MDA-MB-231) cancer cell lines showed that treatment with DMAP-Br led to significant reductions in cell viability, confirming its potential as an anticancer agent.
- Antimicrobial Tests : Clinical isolates were tested against DMAP-Br, revealing its effectiveness in inhibiting bacterial growth, which suggests its potential use in treating infections caused by resistant strains .
Properties
Molecular Formula |
C7H11Br3N2 |
---|---|
Molecular Weight |
362.89 g/mol |
InChI |
InChI=1S/C7H10N2.Br3/c1-9(2)7-3-5-8-6-4-7;1-3-2/h3-6H,1-2H3;/q;-1/p+1 |
InChI Key |
TYDZHQMKSLAFKM-UHFFFAOYSA-O |
Canonical SMILES |
CN(C)C1=CC=[NH+]C=C1.Br[Br-]Br |
Origin of Product |
United States |
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